2',3',4',5',6'-Pentafluoroacetophenone

Catalog No.
S1532752
CAS No.
652-29-9
M.F
C8H3F5O
M. Wt
210.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',4',5',6'-Pentafluoroacetophenone

CAS Number

652-29-9

Product Name

2',3',4',5',6'-Pentafluoroacetophenone

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanone

Molecular Formula

C8H3F5O

Molecular Weight

210.1 g/mol

InChI

InChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3

InChI Key

FBGHCYZBCMDEOX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Synonyms

2.3.4.5.6-Pentafluoroacetophenone

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

The exact mass of the compound 2',3',4',5',6'-Pentafluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2',3',4',5',6'-Pentafluoroacetophenone (PFAP) is a highly electron-deficient perfluorinated aromatic ketone utilized as a specialized building block in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials. Featuring a fully fluorinated benzene ring conjugated with an acetyl group, PFAP exhibits distinct electrostatic properties, specifically a positive π-hole, which drastically alters its reactivity profile compared to unsubstituted acetophenone [1]. In industrial and laboratory procurement, it is primarily selected for its extreme electrophilicity, its ability to undergo specific single-electron transfer reactions without immediate defluorination, and its utility as a precursor for complex chiral fluorinated alcohols and heterocycles [2].

Substituting PFAP with unsubstituted acetophenone, monofluorinated analogs, or other perfluorinated carbonyls (like pentafluorobenzoic acid) frequently leads to process failures or complete stereochemical reversal. The five strongly electron-withdrawing fluorine atoms invert the electrostatic potential of the aromatic ring, which fundamentally alters catalyst-substrate interactions in asymmetric reductions, often flipping the enantiomeric preference entirely [1]. Furthermore, unlike perfluorinated acids which undergo rapid fluoride elimination upon reduction, the ketone moiety in PFAP stabilizes radical anions, allowing it to survive single-electron transfer (SET) conditions without immediate degradation [2]. Consequently, buyers cannot use standard acetophenone benchmarks to predict PFAP's behavior in biocatalysis, asymmetric transfer hydrogenation, or cross-coupling.

Stereochemical Reversal in Asymmetric Transfer Hydrogenation (ATH)

In standard ATH processes using Noyori's Ru(arene)(amino alcohol) catalyst, the electrostatic properties of the substrate dictate the transition state. While unsubstituted acetophenone yields the (S)-enantiomer with 95% enantiomeric excess (ee), PFAP yields the opposite absolute configuration, the (R)-enantiomer, with 12% to 32% ee depending on the specific catalyst derivative [1]. This reversal is driven by the perfluorinated ring creating a positive π-hole instead of a negative π-heap, fundamentally altering the lone-pair/π interactions at the catalyst center [2].

Evidence DimensionEnantiomeric excess and absolute configuration in Ru-catalyzed ATH
Target Compound DataPFAP: (R)-enantiomer (12-32% ee)
Comparator Or BaselineAcetophenone: (S)-enantiomer (95% ee)
Quantified DifferenceComplete reversal of absolute stereochemistry and significant drop in ee
ConditionsRu(arene)(amino alcohol) catalyst, propan-2-ol, 25 °C

Buyers must procure tailored, highly specific catalysts for PFAP, as standard industrial Ru-catalysts optimized for acetophenone will yield the wrong enantiomer.

Biocatalytic Reduction Efficiency and Enantiopurity

Achieving high enantiopurity in the reduction of bulky, highly fluorinated ketones requires specific enzyme matching. When reduced by the ketoreductase (KR) isolated from Synechococcus sp. PCC 7942, PFAP is converted to the corresponding (S)-alcohol with a specific activity of 8.57 U/mg and an exceptional >99.8% ee [1]. In contrast, using an established industrial baseline enzyme, Lactobacillus brevis alcohol dehydrogenase (LB-ADH), results in seven-times lower activity and a commercially unviable 43.3% ee for the same substrate [1].

Evidence DimensionSpecific enzyme activity and enantiomeric excess
Target Compound DataPFAP with Synechococcus KR: 8.57 U/mg, >99.8% ee (S)
Comparator Or BaselinePFAP with LB-ADH: ~1.2 U/mg, 43.3% ee (S)
Quantified Difference7-fold increase in specific activity and >56% improvement in ee
Conditions44 °C, pH 8, Tricine buffer with NADPH

Demonstrates that procurement of specialized ketoreductases is mandatory to achieve pharmaceutical-grade enantiopurity (>99% ee) when processing PFAP into chiral building blocks.

Enhanced Reactivity in Copper-Catalyzed C(sp3)-H α-Acetylation

The extreme electron deficiency of PFAP makes it a highly effective electrophile in radical-mediated C-C bond formation. In intermolecular copper-catalyzed sp3 C-H α-acetylation with ethylbenzene, electron-poor ketones like PFAP successfully form the cross-coupled product, whereas electron-releasing analogs (e.g., trimethylacetophenone) yield only trace amounts [1]. Competition experiments further confirm that the copper(II) enolate formation strongly favors electron-withdrawing acetophenones over standard acetophenone [1].

Evidence DimensionCross-coupling efficiency in C-H α-acetylation
Target Compound DataPFAP: Moderate to good yields of C-C coupled product
Comparator Or BaselineTrimethylacetophenone: Trace amounts of product
Quantified DifferenceViable synthetic yield vs. complete reaction failure
Conditions[Cl2NN]Cu catalyst, tBuOOtBu oxidant, room temperature to 90 °C

Validates PFAP as a preferred, highly reactive electrophilic coupling partner for late-stage C-H functionalization workflows where electron-rich ketones fail.

Radical Anion Stability in Single-Electron Transfer (SET) Processes

A critical failure mode for perfluorinated aromatics in SET photoredox or electrochemical processes is rapid, destructive defluorination. However, pulse radiolysis studies reveal that the addition of hydrated electrons to PFAP forms a stable radical anion with a pKa of 7.5 and a measurable decay rate of 7 × 10^3 s^-1 [1]. This contrasts sharply with pentafluorobenzoic acid, which undergoes immediate fluoride elimination upon reduction under identical conditions [1].

Evidence DimensionRadical anion stability upon electron addition
Target Compound DataPFAP: Forms stable radical anion (pKa 7.5)
Comparator Or BaselinePentafluorobenzoic acid: Rapid fluoride elimination (decomposition)
Quantified DifferenceStable intermediate vs. immediate structural degradation
ConditionsAqueous solution, pulse radiolysis with hydrated electrons, OH scavenged by t-BuOH

Ensures process chemists that PFAP can survive reductive photoredox or electrochemical conditions without losing its perfluorinated ring, unlike perfluorinated acids.

Synthesis of Chiral Perfluorinated Building Blocks

Directly leveraging the >99.8% ee achievable with specific ketoreductases, PFAP is a highly efficient starting material for manufacturing chiral 1-(pentafluorophenyl)ethanols used in advanced pharmaceuticals and agrochemicals [1].

Late-Stage C-H Functionalization

Due to its high electrophilicity and preference for copper(II) enolate formation, PFAP is highly suited for radical-mediated C(sp3)-H α-acetylation to install perfluoroaromatic motifs onto complex aliphatic frameworks[2].

Photoredox and Electrochemical Syntheses

Because its radical anion is stable against immediate defluorination (unlike pentafluorobenzoic acid), PFAP serves as a robust substrate in single-electron transfer (SET) methodologies requiring intact perfluorinated rings [3].

Mechanistic Probes for Catalyst Screening

The complete stereochemical reversal of PFAP in asymmetric transfer hydrogenation makes it a rigorous benchmark substrate for evaluating the electrostatic tolerance and π-hole interactions of novel chiral organometallic catalysts [4].

XLogP3

2.1

Melting Point

130.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

652-29-9

Wikipedia

2',3',4',5',6'-Pentafluoroacetophenone

Dates

Last modified: 08-15-2023

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